molecular formula C17H19ClN2 B5634509 1-[(3-Chlorophenyl)methyl]-4-phenylpiperazine

1-[(3-Chlorophenyl)methyl]-4-phenylpiperazine

Cat. No.: B5634509
M. Wt: 286.8 g/mol
InChI Key: DTMFRTHCCFSRNT-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]-4-phenylpiperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, which are involved in mood regulation and other neurological functions. The compound’s effects are mediated through the modulation of these receptors, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

    1-(4-Chlorobenzhydryl)piperazine: Another piperazine derivative with similar structural features.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety and additional functional groups.

Uniqueness: 1-[(3-Chlorophenyl)methyl]-4-phenylpiperazine is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMFRTHCCFSRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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